molecular formula C18H19N3O2 B1429153 N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide CAS No. 942195-84-8

N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide

Cat. No. B1429153
M. Wt: 309.4 g/mol
InChI Key: LMUKCLBCNXTYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide” is a chemical compound with the molecular formula C18H19N3O2 and a molecular weight of 309.36 . It is also known by other synonyms such as “N,N,2-trimethyl-7-phenylmethoxy-3H-benzimidazole-5-carboxamide” and "7-(Benzyloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-5-carboxamide" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)N(C)C . This string represents the 2D structure of the molecule and can be used to generate a 3D model using appropriate software.


Physical And Chemical Properties Analysis

The compound has several computed properties . It has a topological polar surface area of 58.2Ų, a heavy atom count of 23, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its XLogP3, a measure of its lipophilicity, is 2.8 . These properties can influence its behavior in chemical reactions and its potential biological activity.

Scientific Research Applications

Antiparasitic Activity

Benzimidazoles, including compounds similar to N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide, have been evaluated for their potential in treating parasitic infections. For instance, their efficacy against Echinococcus multilocularis metacestodes, the causative agent of alveolar hydatid disease (AHD), has been explored. Significant morphological damage to the tegument and protoscolices of the parasite was observed after treatment, suggesting the potential of benzimidazole derivatives in AHD therapy (Walchshofer et al., 1990).

Antiprotozoal Effects

Quaternary 2-phenylimidazo[1,2-a]pyridinum salts, which are structurally related to N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide, have shown significant antiprotozoal activity. These compounds exhibit potent action against Trypanosoma rhodesiense, responsible for causing sleeping sickness. This highlights the potential of benzimidazole derivatives in developing new antiprotozoal agents (Sundberg et al., 1990).

Neuroprotective Properties

Benzimidazole derivatives have also been investigated for their neuroprotective effects. For example, certain compounds have shown potential in stroke models by offering protection to neural cells. This opens up avenues for the use of benzimidazole compounds in treating neurodegenerative diseases or acute neural injuries (Kohara et al., 2008).

Gastrointestinal Applications

In the realm of gastrointestinal disorders, benzimidazole derivatives like tegoprazan have been explored for their efficacy in controlling gastric acid secretion and motility. Tegoprazan, a potassium-competitive acid blocker, shows promise in treating acid-related gastrointestinal diseases due to its potent and selective inhibition of gastric H+/K+-ATPase (Takahashi & Take, 2018).

Anti-inflammatory and Analgesic Activities

Benzimidazole compounds have been assessed for their analgesic and anti-inflammatory activities. Some derivatives have shown notable efficacy in preclinical models, indicating their potential in developing new analgesic and anti-inflammatory drugs (Achar et al., 2010).

properties

IUPAC Name

N,N,2-trimethyl-7-phenylmethoxy-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-19-15-9-14(18(22)21(2)3)10-16(17(15)20-12)23-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUKCLBCNXTYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170812
Record name N,N,2-Trimethyl-7-(phenylmethoxy)-1H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide

CAS RN

942195-84-8
Record name N,N,2-Trimethyl-7-(phenylmethoxy)-1H-benzimidazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942195-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,2-Trimethyl-7-(phenylmethoxy)-1H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-methyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxylic acid (5.0 g, 17.7 mmol, STEP 4), dimethylamine hydrochloride (4.33 g, 53.1 mmol), 2-[1H-benzotriazole-1-yl]-1,1,3,3-tetramethyluronium hexafluorophosphate (10.1 g, 26.6 mmol), and triethylamine (10.7 g, 106 mmol) in N,N-dimethylformamide (80 mL) was stirred at room temperature for 1 hour. The mixture was diluted with ethyl acetate/methanol (20:1), and washed with saturated ammonium chloride aqueous solution. The organic layer was dried over magnesium sulfate, and concentrated in vacuum. The residue was purified by column chromatography on silica gel (gradient elution from ethyl acetate only to ethyl acetate methanol 5:1) to afford the title compound as a white solid (4.90 g, 89%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide
Reactant of Route 5
N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.